N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-2-28-16-9-5-7-13-11-17(29-18(13)16)20-24-25-22(31-20)23-19(26)14-10-12-6-3-4-8-15(12)30-21(14)27/h3-11H,2H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTOTKZHUSICFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are potential natural drug lead compounds.
Mode of Action
Benzofuran derivatives, which this compound is a part of, have been used in the treatment of skin diseases such as cancer or psoriasis. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets.
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing.
Biological Activity
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H15N3O6
- Molecular Weight : 417.377 g/mol
- CAS Number : 922098-07-5
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
-
Case Studies :
- A study demonstrated that this compound significantly reduced the viability of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 35 µg/mL, indicating potent antitumor activity .
- In another investigation, it was effective against lung carcinoma A549 cells, leading to a marked decrease in cell survival rates .
| Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|
| MCF-7 | 35 | Antitumor |
| A549 | 25.7 | Antitumor |
Antioxidant Activity
The compound also exhibits notable antioxidant properties:
- Free Radical Scavenging : Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
- Mechanism : The presence of the benzofuran moiety contributes to its ability to donate electrons and neutralize free radicals.
Antibacterial and Antiviral Properties
Preliminary studies suggest that this compound possesses antibacterial and antiviral activities:
- Bacterial Strains Tested : The compound showed inhibitory effects against Gram-positive and Gram-negative bacteria.
- Viruses : It has demonstrated potential activity against certain viral strains, although more extensive studies are needed to confirm these effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Benzofuran Unit : Enhances lipophilicity and cellular uptake.
- Oxadiazole Ring : Contributes to the compound's ability to interact with biological targets such as enzymes involved in cancer progression.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling the 7-ethoxybenzofuran moiety to the 1,3,4-oxadiazole ring via nucleophilic substitution. Key steps include:
-
Cyclization : Use THF/HCl mixtures under reflux to form the oxadiazole core (reflux at 80–100°C for 30–60 minutes) .
-
Coupling Reactions : Amide bond formation between the oxadiazole and chromene-carboxamide groups using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
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Critical Parameters : Control temperature (±2°C), solvent purity (HPLC-grade), and stoichiometric ratios (monitored via TLC/HPLC). Yields >70% are achievable with optimized reflux times .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxadiazole Formation | THF, 4M HCl, 80°C, 30 min | 76–83% |
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75% |
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, oxadiazole C=O at ~165 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 463.3) .
- FT-IR : Key peaks for amide (1650–1680 cm⁻¹) and chromene carbonyl (1720 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinases) to identify target engagement .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Replace the 7-ethoxy group with methoxy, halogen, or alkyl chains to assess hydrophobicity/electron effects .
- Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole to evaluate heterocycle contributions .
- Data Table : SAR Trends in Analogs
| Substituent | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| 7-Ethoxy | 2.1 (HeLa) | Baseline |
| 7-Fluoro | 1.8 | Enhanced membrane permeability |
| Oxadiazole → Thiadiazole | 4.5 | Reduced potency |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., IV vs. oral dosing in rodents) and metabolite identification (LC-MS/MS) .
- Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to quantify accumulation in target organs .
- Mechanistic Discordance : Use CRISPR-edited cell lines to validate target specificity if in vitro activity does not translate in vivo .
Q. Which computational methods predict molecular targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to model oxadiazole-chromene interactions .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
- QSAR Modeling : Train models on curated bioactivity datasets (e.g., ChEMBL) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
